

Application Note & Protocol: Quantitative Analysis of Lycopene Isomers by LC-MS/MS

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Compound of Interest

Compound Name: Lycopene

Cat. No.: B016060

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycopene, a carotenoid pigment responsible for the red color in fruits and vegetables, is a potent antioxidant with significant interest in nutrition and pharmacology. It exists as a mixture of several geometric isomers, with the all-trans isomer being the most predominant in nature. However, cis-isomers are also present and may have distinct biological activities. Accurate quantification of individual **lycopene** isomers is crucial for understanding their bioavailability, metabolism, and health effects. This document provides a detailed protocol for the extraction, separation, and quantification of **lycopene** isomers from biological and food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.^{[1][2][3]}

Principle of the Method

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate **lycopene** isomers, which are then detected and quantified by a tandem mass spectrometer. The separation is typically achieved on a C30 column, which provides excellent resolution of carotenoid isomers.^{[1][2][4]} Mass spectrometric detection is performed using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), with APCI often being preferred for nonpolar compounds like **lycopene**.^{[2][5]} Quantification is achieved through Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for **lycopene**.^{[1][2]} A

unique fragment at m/z 467, resulting from the loss of a terminal isoprene group from the molecular ion at m/z 536, allows for the specific detection of **lycopene**, distinguishing it from other isobaric carotenoids like α - and β -carotene.[1][2][3]

Experimental Protocols

Safety Precautions

- Handle all organic solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- **Lycopene** is sensitive to light and oxidation; therefore, all procedures should be performed under dim light, and samples should be protected from air exposure.[6][7]

Materials and Reagents

- Solvents: HPLC-grade methanol, methyl tert-butyl ether (MTBE), acetonitrile, ethyl acetate, hexane, and water.[1][4]
- Standards: All-trans-**lycopene** standard ($\geq 99\%$ purity).[8]
- Internal Standard (IS): A suitable internal standard can be used for improved quantification.
- Antioxidant: Butylated hydroxytoluene (BHT).[4][6]
- Extraction Solvents: Hexane/acetone/ethanol mixture (2:1:1 v/v/v) or other suitable organic solvent mixtures.[9]
- Solid Phase Extraction (SPE) Cartridges: If necessary for sample cleanup.[10]

Sample Preparation

The stability of **lycopene** is a critical consideration during sample handling and preparation. It is susceptible to isomerization and degradation from exposure to heat, light, and acids.[6][11] Saponification, a common step in carotenoid analysis to remove interfering lipids, should be avoided as it can cause degradation and isomerization of **lycopene**. [1][2][3]

- To 200 μ L of plasma, add 20 μ L of internal standard solution.
- Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
- Add 2 mL of hexane and vortex for 1 minute to extract the **lycopene**.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the extraction (steps 3-5) two more times and pool the hexane extracts.
- Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., a mixture of methanol and MTBE).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
- Weigh approximately 1 g of the homogenized tomato sample into a 50 mL polypropylene tube.
- Add 10 mL of a hexane/acetone/ethanol (2:1:1 v/v/v) extraction solvent containing 0.1% BHT.
[\[9\]](#)
- Vortex vigorously for 5 minutes.
- Add 2 mL of distilled water and vortex for another minute.
- Centrifuge at 5000 rpm for 10 minutes to separate the phases.
- Transfer the upper organic layer to a new tube.
- Repeat the extraction process on the remaining pellet until the pellet is colorless.
- Pool the organic extracts and evaporate to dryness under nitrogen.
- Reconstitute the residue in a known volume of mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

- HPLC System: A binary or quaternary HPLC system with an autosampler.
- Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 μ m) is recommended for optimal isomer separation.^{[1][2]} A C18 column can be used for total **lycopene** analysis where isomers are not separated.^{[1][2]}
- Mobile Phase A: Methanol/water (e.g., 95:5 v/v) or Acetonitrile.^[12]
- Mobile Phase B: Methyl tert-butyl ether (MTBE).
- Gradient Elution (for isomer separation): A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more nonpolar isomers. For example, a linear gradient from 10% to 60% B over 35 minutes.
- Isocratic Elution (for total **lycopene**): A mixture of acetonitrile and MTBE (e.g., 95:5) can be used.^{[1][2]}
- Flow Rate: 0.5 - 1.0 mL/min.^[2]
- Column Temperature: 25-30 °C.
- Injection Volume: 10-20 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode. Negative ion mode is often cited for its specificity.^{[1][2][3]}
- Ionization Parameters:
 - Vaporizer Temperature: ~400-450 °C
 - Capillary Voltage: ~3-4 kV
 - Corona Discharge Current: ~5 μ A
- Detection Mode: Multiple Reaction Monitoring (MRM).

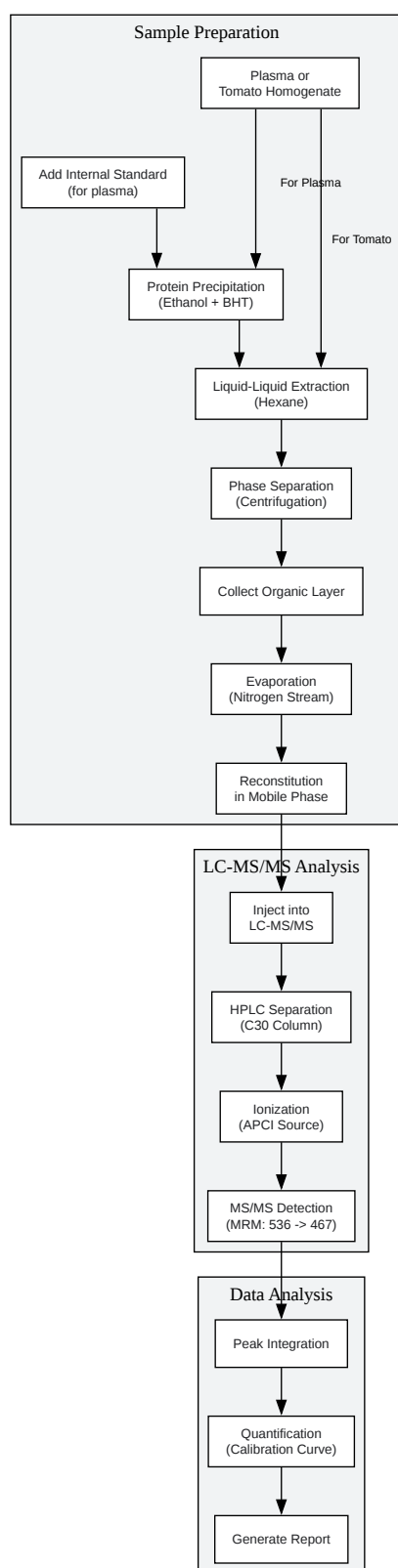
- MRM Transitions:
 - **Lycopene**: Precursor ion (Q1) m/z 536 -> Product ion (Q2) m/z 467.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)
 - The collision energy should be optimized to maximize the signal of the product ion, typically in the range of 15-25 eV.[\[3\]](#)

Data Presentation

Quantitative Data Summary

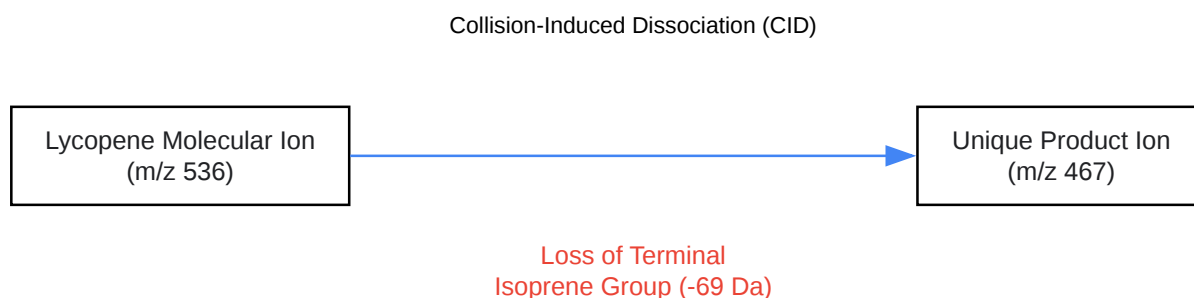
Parameter	Value	Reference Matrix	Citation
Limit of Detection (LOD)	11.2 fmol (on-column)	Human Plasma	[1] [2] [3]
24 fmol (on-column)	Human Plasma	[5]	
Limit of Quantitation (LOQ)	22.8 fmol (on-column)	Human Plasma	[1] [2] [3]
Linearity Range	5-500 pmol (on-column)	Human Plasma	[1] [2] [3]
Inter-assay Precision	< 10%	Human Plasma	[1] [2] [3]

Visualizations



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Caption: Experimental workflow for LC-MS/MS analysis of **lycopene** isomers.



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Caption: Fragmentation pathway of **lycopene** in tandem mass spectrometry.

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